molecular formula C9H6N2O4 B082458 6-Nitro-1h-indole-3-carboxylic acid CAS No. 10242-03-2

6-Nitro-1h-indole-3-carboxylic acid

Cat. No.: B082458
CAS No.: 10242-03-2
M. Wt: 206.15 g/mol
InChI Key: MWFVAHOPRCFNCA-UHFFFAOYSA-N
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Description

6-Nitro-1H-indole-3-carboxylic acid is a chemical compound that belongs to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound is characterized by a nitro group at the 6th position and a carboxylic acid group at the 3rd position of the indole ring

Mechanism of Action

Biochemical Analysis

Biochemical Properties

6-Nitro-1h-indole-3-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation . The compound’s nitro group is particularly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to modulate the activity of the Hedgehog signaling pathway, which is crucial for cell differentiation and proliferation . Additionally, this compound can induce apoptosis in cancer cells by activating caspase enzymes and increasing the expression of pro-apoptotic genes .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been shown to inhibit the activity of monoamine oxidases, enzymes that play a role in neurotransmitter metabolism . This inhibition can lead to increased levels of neurotransmitters, thereby affecting neuronal signaling and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and oxygen . Long-term exposure to the compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can effectively inhibit tumor growth . At high doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing significant toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450s, which catalyze the oxidation of the compound to form various metabolites . These metabolites can further interact with other biomolecules, affecting metabolic flux and metabolite levels. The compound’s metabolism can also influence its pharmacokinetics and pharmacodynamics, determining its efficacy and safety profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by organic anion transporters and can bind to plasma proteins, affecting its distribution and accumulation in different tissues . These interactions can influence the compound’s bioavailability and therapeutic effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific cellular compartments or organelles through post-translational modifications and targeting signals . For example, it can localize to the mitochondria, where it can induce mitochondrial dysfunction and apoptosis in cancer cells . Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitro-1H-indole-3-carboxylic acid typically involves the nitration of indole derivatives followed by carboxylation. One common method includes the nitration of 1H-indole-3-carboxylic acid using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The reaction is usually carried out at low temperatures to prevent over-nitration and to ensure the selective introduction of the nitro group at the 6th position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Nitro-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants such as tin(II) chloride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols, often under basic conditions.

    Esterification: Alcohols (e.g., methanol, ethanol) with sulfuric acid or other acid catalysts.

Major Products Formed

    Reduction: 6-Amino-1H-indole-3-carboxylic acid.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

    Esterification: 6-Nitro-1H-indole-3-carboxylate esters.

Scientific Research Applications

6-Nitro-1H-indole-3-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It serves as a precursor for the synthesis of various bioactive compounds, including potential anticancer and antimicrobial agents.

    Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active indole derivatives.

    Industrial Applications: It is utilized in the development of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

6-Nitro-1H-indole-3-carboxylic acid can be compared with other indole derivatives such as:

    1H-Indole-3-carboxylic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.

    6-Amino-1H-indole-3-carboxylic acid: Contains an amino group instead of a nitro group, which can lead to different biological activities and chemical reactivity.

    Indole-3-acetic acid: A naturally occurring plant hormone with different functional groups and biological roles.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indole derivatives.

Biological Activity

6-Nitro-1H-indole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Its derivatives have been studied for potential applications in cancer therapy, antibacterial properties, and other therapeutic areas. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₉H₇N₃O₄
Molecular Weight195.16 g/mol
Melting Point137-143 °C
Boiling Point362.6 ± 15.0 °C
Density1.4 ± 0.1 g/cm³
CAS Number4769-96-4

Biological Activity Overview

The biological activities of this compound and its derivatives include:

  • Anticancer Activity : Several studies have demonstrated that derivatives of indole-3-carboxylic acid exhibit cytotoxic effects against various cancer cell lines, including HeLa and HCT-116 cells. For instance, compounds targeting the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) showed significant antiproliferative effects, with some compounds inducing apoptosis in cancer cells .
  • Antibacterial Properties : The compound has also been evaluated for its antibacterial activity against various strains of bacteria, showing promising results in inhibiting bacterial growth .
  • Antifungal and Antituberculosis Activities : Research indicates that certain derivatives possess antifungal properties and may be effective against Mycobacterium tuberculosis, suggesting a broad spectrum of antimicrobial activity .

Study on Anticancer Activity

A recent study synthesized several indole derivatives, including this compound derivatives, and evaluated their cytotoxicity using the MTT assay. The results indicated that specific compounds exhibited IC₅₀ values as low as 7.2 µM against MDA-MB-231 (triple-negative breast cancer) cells, outperforming standard treatments such as Sorafenib .

Antibacterial Evaluation

In another study focused on antibacterial properties, researchers tested the efficacy of 6-nitro-1H-indole derivatives against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) in the micromolar range, indicating potent antibacterial activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural modifications. Key findings include:

  • Presence of Nitro Group : The nitro group at the 6-position enhances the compound's reactivity and biological activity.
  • Substituents on Indole Ring : Variations in substituents can significantly alter the binding affinity to target receptors and enzymes involved in cancer proliferation and bacterial resistance mechanisms.

Properties

IUPAC Name

6-nitro-1H-indole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O4/c12-9(13)7-4-10-8-3-5(11(14)15)1-2-6(7)8/h1-4,10H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWFVAHOPRCFNCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50292418
Record name 6-nitro-1h-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50292418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10242-03-2
Record name 6-Nitro-1H-indole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10242-03-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Nitro-1H-indole-3-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010242032
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10242-03-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82382
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-nitro-1h-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50292418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3.7 g 2,2,2-trifluoro-1-(6-nitro-1H-indol-3-yl)-ethanone are combined with 20 ml of a 40% sodium hydroxide solution solution and refluxed for 4 hours. After cooling to 0° C. the mixture is diluted with a little water and adjusted to pH 1 by the careful addition of concentrated hydrochloric acid. The precipitated solid is suction filtered and dissolved in dichloromethane/methanol 10:1. After drying with magnesium sulphate the solvents are eliminated in vacuo and the residue is extracted from diethyl ether.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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